molecular formula C15H11ClF2O B1327667 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-64-4

3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone

Cat. No. B1327667
M. Wt: 280.69 g/mol
InChI Key: NQYWTYDWFNFZHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of halogenated compounds is crucial for their reactivity and properties. In one study, the crystal structure of an organotin ester of (E)-3-(3-fluorophenyl)-2-(4-chlorophenyl)-2-propenoic acid was determined, showing a tetrahedral geometry around the tin atom . This highlights the importance of structural analysis in understanding the behavior of such compounds.

Chemical Reactions Analysis

The reactivity of halogenated compounds is explored through various chemical reactions. The fluorine-containing diene mentioned earlier reacts with different dienophiles, leading to high regioselectivity and good yields of chlorofluoroaromatics or cyclic chlorofluorodienes . Additionally, the synthesis of novel 5-chloro-3-fluorophenoxypyridines involves S-substitution reactions and the formation of a 1,3,4-oxadiazole ring, indicating a moderate to high level of herbicidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by their molecular structure. For example, the presence of fluorine in 3-fluoro-4-hexylthiophene results in a higher oxidation potential compared to its non-fluorinated counterpart . The organotin esters synthesized in another study were characterized by various spectroscopic methods and screened for bactericidal, fungicidal activities, and cytotoxicity, demonstrating the diverse applications of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone and its derivatives are utilized in various scientific research applications, primarily focusing on synthesis and structural analysis. For example, Satheeshkumar et al. (2017) synthesized derivatives from similar compounds and analyzed their structure using spectral methods like FT-IR, NMR, and X-ray diffraction. The study also explored their photo-physical properties, indicating a broad application in material sciences (Satheeshkumar et al., 2017).

Intermolecular Interactions

Shukla et al. (2014) investigated the intermolecular interactions in derivatives of 1,2,4-triazoles, including a fluoro derivative similar to the one . The study provided insights into the nature and energetics of these interactions, characterized using PIXEL and supported by quantum mechanical calculations (Shukla et al., 2014).

Polymer Chemistry

The research by Savittieri et al. (2022) involved the preparation and characterization of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are similar in structure to the compound . The study delved into copolymerization with styrene, analyzing the composition, structure, and decomposition of the copolymers using various spectroscopic and analytical techniques (Savittieri et al., 2022).

Chemical Reactivity and Stability

The synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives were investigated by Allcock et al. (1991), focusing on the chemical reactivity and stability of the complexes. The molecular structure of the derivatives, including fluoro and chloro substituents, was determined by X-ray diffraction, providing valuable data on their chemical behavior (Allcock et al., 1991).

properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-12-7-11(8-14(18)9-12)15(19)6-3-10-1-4-13(17)5-2-10/h1-2,4-5,7-9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYWTYDWFNFZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644594
Record name 1-(3-Chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone

CAS RN

898768-64-4
Record name 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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